molecular formula C9H16BrNO3S B14336192 N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester CAS No. 109621-20-7

N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester

Cat. No.: B14336192
CAS No.: 109621-20-7
M. Wt: 298.20 g/mol
InChI Key: KENVJYTVJYCKGM-XDKWHASVSA-N
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Description

N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester is a synthetic organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group, a bromopropyl group, and a methyl ester group attached to the L-cysteine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.

    Bromination: The thiol group of the protected cysteine is reacted with 2-bromopropyl bromide under basic conditions to introduce the bromopropyl group.

    Esterification: The carboxyl group of the resulting compound is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or hydroxides.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, amines, or thiols under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or iodine.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

    Oxidation Products: Disulfides or sulfoxides.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Signal Modulation: Interacting with signaling pathways to modulate cellular responses.

    Antioxidant Activity: Scavenging reactive oxygen species to protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.

    S-(2-bromopropyl)-L-cysteine: A related compound without the acetyl and methyl ester groups.

    L-Cysteine Methyl Ester: A simpler derivative used in peptide synthesis.

Uniqueness

N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

CAS No.

109621-20-7

Molecular Formula

C9H16BrNO3S

Molecular Weight

298.20 g/mol

IUPAC Name

methyl (2R)-2-acetamido-3-(2-bromopropylsulfanyl)propanoate

InChI

InChI=1S/C9H16BrNO3S/c1-6(10)4-15-5-8(9(13)14-3)11-7(2)12/h6,8H,4-5H2,1-3H3,(H,11,12)/t6?,8-/m0/s1

InChI Key

KENVJYTVJYCKGM-XDKWHASVSA-N

Isomeric SMILES

CC(CSC[C@@H](C(=O)OC)NC(=O)C)Br

Canonical SMILES

CC(CSCC(C(=O)OC)NC(=O)C)Br

Origin of Product

United States

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